5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Description
While direct data on 5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is unavailable in the provided evidence, its structural framework can be inferred from analogs. The compound belongs to the 1,2-oxazole-3-carboxylic acid family, featuring a dipropylamino-methyl substituent at the 5-position of the oxazole ring. The hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
5-[(dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.ClH/c1-3-5-13(6-4-2)8-9-7-10(11(14)15)12-16-9;/h7H,3-6,8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGESDLZHILCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=NO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride (CAS Number: 1394040-50-6) is a compound that has garnered significant attention in the fields of neuropharmacology, medicinal chemistry, and material science due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.74 g/mol. The compound features a dipropylamino group, an oxazole ring, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
Inhibition of Monoamine Oxidase (MAO)
One of the primary biological activities of this compound is its role as a potent inhibitor of monoamine oxidase (MAO) enzymes. MAO is crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic implications for conditions such as depression and anxiety disorders.
Research indicates that this compound exhibits significant inhibitory effects on MAO with IC50 values comparable to established MAO inhibitors. The kinetic assays demonstrate that the compound interacts effectively with the enzyme's active site, suggesting a competitive inhibition mechanism.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| MAO Inhibition | Potent inhibitor leading to increased neurotransmitter levels. |
| Neurotransmitter Modulation | Influences release and uptake in neuronal cultures. |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against various pathogens. |
| Material Science Applications | Utilized in developing materials with specific electronic properties. |
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Case Study: Antimicrobial Efficacy
In a study assessing its antimicrobial activity, the compound was tested against various bacterial strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate inhibition |
| Escherichia coli | 32 | Moderate inhibition |
| Candida albicans | 64 | Mild inhibition |
These results indicate that while the compound exhibits moderate activity against common pathogens, further optimization may enhance its efficacy.
Neuropharmacological Applications
The compound’s ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology. For instance, it has been investigated for its effects on:
- Anxiety Disorders: By increasing serotonin levels through MAO inhibition.
- Depression: Enhancing norepinephrine availability may improve mood regulation.
Scientific Research Applications
Pharmacological Applications
Inhibition of Monoamine Oxidase (MAO)
One of the most prominent applications of this compound is its role as a monoamine oxidase inhibitor . MAO is an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine. Inhibiting this enzyme can lead to increased levels of these neurotransmitters in the brain, providing therapeutic benefits for conditions like depression and anxiety disorders.
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals . Its oxazole ring structure is common in many drug molecules, making it a valuable building block in medicinal chemistry. The compound's unique dipropylamino substitution may enhance its pharmacokinetic properties compared to similar compounds.
Biochemical Applications
Bioassays and Assay Development
In biochemistry, 5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is utilized in bioassays to test the efficacy of new drugs and biological agents. It acts as a standard for determining biological activity, which is crucial for drug development.
Genetic Engineering
The compound has found applications in genetic engineering , where it is used to synthesize molecules for gene editing technologies. Its role in assay development further underscores its versatility in biochemical research.
Neuropharmacological Research
Research into the effects of this compound on the central nervous system reveals its potential as a modulator of neurotransmitter activity . It has been employed in neurotransmitter assays to study its influence on neurotransmitter release and uptake in neuronal cultures.
Material Science Applications
The structural properties of this compound are being explored for the development of novel materials with specific electronic or photonic characteristics. Its planar arrangement facilitates intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence material properties.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound primarily involves nucleophilic substitutions and acid-base reactions due to its carboxylic acid functional group. The oxazole ring can undergo electrophilic aromatic substitution under specific conditions, while the dipropylamino group may participate in various amine-related reactions.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at position 3 participates in classical acid-derived reactions. Key transformations include:
Esterification
Reaction with alcohols under acidic or coupling conditions yields ester derivatives. For example:
Amidation
Coupling with amines via carbodiimide-mediated activation (e.g., EDC·HCl or DCC):
| Amine | Coupling Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | EDC·HCl, DMAP | 5-[(Dipropylamino)methyl]-N-benzylisoxazole-3-carboxamide | 70 | |
| Hydrazine hydrate | DCC | Hydrazide derivative | 65 |
Reactions at the Dipropylaminomethyl Substituent
The tertiary amine group can undergo alkylation or oxidation, though its protonated state (as a hydrochloride salt) may limit reactivity under basic conditions.
Alkylation
Reaction with alkyl halides under deprotonation conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium salt | 60 |
Oxidation
The amine may oxidize to an N-oxide under strong oxidizing agents:
| Reagent | Product | Notes | Reference |
|---|---|---|---|
| mCPBA | Dipropylaminomethyl N-oxide | Requires anhydrous conditions |
Isoxazole Ring Modifications
The isoxazole ring exhibits moderate electrophilic substitution reactivity.
Nitration
Nitration occurs preferentially at position 4 of the isoxazole ring:
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 4-Nitro-5-[(dipropylamino)methyl]isoxazole-3-carboxylic acid | 50 |
Halogenation
Bromination or chlorination under controlled conditions:
| Reagent | Product | Regioselectivity | Reference |
|---|---|---|---|
| Br₂ in AcOH | 4-Bromo derivative | Position 4 |
Decarboxylation and Thermal Stability
Thermal decarboxylation occurs under acidic or high-temperature conditions, yielding 5-[(dipropylamino)methyl]isoxazole:
| Conditions | Product | Byproduct | Reference |
|---|---|---|---|
| HCl (conc.), Δ | Decarboxylated isoxazole | CO₂ | |
| Pyridine, 200°C | Same as above | – |
Salt Metathesis and Counterion Exchange
The hydrochloride counterion can be exchanged with other anions via precipitation or ion-exchange resins:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| AgNO₃ | Nitrate salt | Improved solubility in polar solvents | |
| NaOH (aq.) | Free base | Requires careful pH control |
Complexation with Transition Metals
The isoxazole ring and carboxylic acid group act as multidentate ligands for metal coordination:
| Metal Salt | Product | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Cu(II) complex | 8.2 ± 0.3 | |
| FeCl₃ | Fe(III) complex | 6.7 ± 0.2 |
Comparison with Similar Compounds
Key structural analogs include derivatives with varying substituents on the oxazole ring. Below is a detailed comparison based on molecular properties, substituent effects, and predicted data.
Structural and Molecular Properties
Key Observations:
Substituent Effects: Amino Groups: The dimethylamino analog () has a basic tertiary amine (pKa ~8–10), enhancing solubility in acidic environments. The dipropylamino variant (hypothetical) would exhibit greater lipophilicity but reduced basicity due to larger alkyl chains. Phenoxy Groups: Chlorophenoxy derivatives () introduce steric bulk and electron-withdrawing effects, lowering pKa (e.g., 3.31 for ) and increasing acidity.
Molecular Weight and Lipophilicity: Amino-substituted analogs (e.g., ) have lower molecular weights (~200–210 g/mol) compared to phenoxy derivatives (: 315.71 g/mol; : 288.08 g/mol), suggesting better membrane permeability for the former.
Collision Cross-Section (CCS): The dimethylamino compound () shows a predicted CCS of 134.7 Ų for [M+H]+, indicating moderate ion mobility. Phenoxy analogs lack CCS data, but their larger size and rigidity may result in higher CCS values.
Predicted vs. Experimental Data
- Amino Derivatives: CCS values () are computationally predicted, lacking experimental validation.
Preparation Methods
Step 1: Synthesis of the Oxazole Ring
Method: Cyclization of α-hydroxyketones with nitrile derivatives.
- Use of acylation agents such as acyl chlorides or esters.
- Cyclization facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
α-Hydroxyketone + Nitrile → Cyclization under dehydrating conditions → Oxazole core
- Similar syntheses involve heating α-hydroxyketones with nitriles under acidic conditions to form 1,2-oxazoles with yields ranging from 60-85%.
Step 3: Carboxylation at the 3-Position
Method: Oxidation of suitable precursors or direct carboxylation.
- Using reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) to oxidize methyl groups to carboxylic acids.
- Oxidation of methyl groups attached to heterocycles is a common approach, with yields often exceeding 70%.
Step 4: Formation of the Hydrochloride Salt
Method: Acidic treatment of the free acid with hydrochloric acid.
- Dissolving the compound in an appropriate solvent (e.g., ethanol or water) followed by addition of HCl gas or concentrated HCl.
- The hydrochloride salt enhances compound stability and solubility for biological testing.
Data Table Summarizing the Synthesis
| Step | Reagents & Conditions | Purpose | Typical Yield | References/Notes |
|---|---|---|---|---|
| 1. Oxazole ring formation | α-Hydroxyketone + nitrile, dehydrating agent (PPA, POCl₃), heat | Construct oxazole core | 60-85% | General heterocycle synthesis literature |
| 2. Methylamino substitution | Formaldehyde + dipropylamine, mild heating | Introduce dipropylamino methyl group | 70-90% | Mannich reaction protocols |
| 3. Carboxylation | KMnO₄ or K₂Cr₂O₇ oxidation | Convert methyl to carboxylic acid | 70-85% | Standard oxidation methods |
| 4. Salt formation | HCl in water/ethanol | Generate hydrochloride salt | Quantitative | Acid-base chemistry |
Q & A
Q. What are the recommended synthetic routes for 5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride?
A practical approach involves functionalizing the 1,2-oxazole core via a Mannich reaction, introducing the dipropylaminomethyl group. For example, reacting 1,2-oxazole-3-carboxylic acid with formaldehyde and dipropylamine under acidic conditions can yield the intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. This method aligns with analogous syntheses of oxazole derivatives (e.g., 5-[(4-azidopiperidin-1-yl)methyl] analogs) . Refluxing in acetic acid with sodium acetate, as described for related heterocyclic systems, may optimize cyclization and purification .
Q. How can the purity and structural integrity of this compound be validated?
Combined spectroscopic and chromatographic methods are essential:
- NMR : Confirm substitution patterns (e.g., dipropylamino-methyl at C5 of the oxazole ring) and salt formation via proton integration.
- HPLC/MS : Assess purity (>95%) and molecular ion consistency (expected m/z for C₁₁H₂₀ClN₂O₃: calculated 287.11).
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt.
Crystallization protocols, such as slow evaporation from ethanol/water mixtures, can enhance purity, as demonstrated for structurally similar carboxylic acids .
Q. What solvents are suitable for dissolving this compound in biological assays?
Limited solubility data exist, but polar aprotic solvents (e.g., DMSO) or aqueous buffers with mild acidity (pH 4–6) are typically effective for oxazole-3-carboxylic acid derivatives. Pre-solubilization in DMSO followed by dilution in PBS is recommended for in vitro studies. Note that hydrochloride salts may exhibit hygroscopicity; store desiccated at –20°C .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. If disorder is observed in the dipropylamino group:
Q. What strategies address conflicting spectroscopic data in reaction intermediates?
For example, if NMR signals for the oxazole ring and propyl groups overlap:
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Replace dipropylamino with smaller/larger amines (e.g., diethyl, dibutyl) to assess steric effects.
- Biological Assays : Test against targets sensitive to oxazole derivatives (e.g., HSP90, bacterial enzymes). Correlate activity with logP (calculated ~1.3) and solubility .
- Computational Modeling : Perform docking studies using the carboxylic acid moiety as a hydrogen-bonding anchor .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
